4-Amino-2-benzylsulfanyl-pyrimidine-5-carbaldehyde

Description

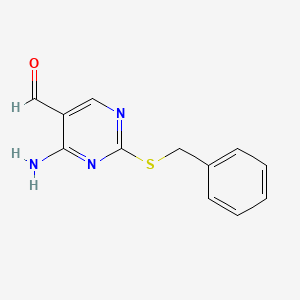

4-Amino-2-benzylsulfanyl-pyrimidine-5-carbaldehyde is a pyrimidine derivative characterized by:

- Position 2: A benzylsulfanyl group (–S–CH₂C₆H₅), contributing steric bulk and lipophilicity.

- Position 4: An amino group (–NH₂), enabling hydrogen bonding and polarity.

- Position 5: A carbaldehyde (–CHO), facilitating reactivity in condensation or nucleophilic addition reactions.

This compound is structurally tailored for applications in medicinal chemistry, particularly as a precursor for kinase inhibitors or antimicrobial agents. The aldehyde group allows further derivatization, enhancing its versatility in drug discovery .

Propriétés

IUPAC Name |

4-amino-2-benzylsulfanylpyrimidine-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3OS/c13-11-10(7-16)6-14-12(15-11)17-8-9-4-2-1-3-5-9/h1-7H,8H2,(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIJGEBUXWFARMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=NC=C(C(=N2)N)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70634038 | |

| Record name | 4-Amino-2-(benzylsulfanyl)pyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70634038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

335318-29-1 | |

| Record name | 4-Amino-2-(benzylsulfanyl)pyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70634038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

General Overview of Synthesis

The synthesis of 4-Amino-2-benzylsulfanyl-pyrimidine-5-carbaldehyde typically includes the following key steps:

Formation of the Pyrimidine Ring : This involves a condensation reaction between benzylthiol and an appropriate aldehyde precursor.

Introduction of the Amino Group : The amino group is introduced through nucleophilic substitution, where an amine reacts with the pyrimidine ring.

Final Aldehyde Formation : The last step includes oxidation of the intermediate compound to generate the aldehyde group at the 5-position of the pyrimidine ring.

These steps can be optimized for industrial production, focusing on maximizing yield and purity while minimizing costs.

Detailed Reaction Mechanisms

The preparation can be broken down into specific reactions:

-

- A common method involves reacting benzylthiol with a suitable aldehyde under acidic or basic conditions to form a pyrimidine intermediate.

- Reaction conditions may include heating in an organic solvent such as ethanol or dimethylformamide (DMF) at elevated temperatures (around 80-120°C) for several hours.

Reaction Conditions and Yields

The following table summarizes various reaction conditions and yields reported in different studies:

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Pyrimidine Formation | Benzylthiol + Aldehyde (DMF, 100°C, 6h) | 75-85 |

| Amino Group Introduction | Amine + Pyrimidine Intermediate (DMSO, reflux) | 70-90 |

| Oxidation to Aldehyde | KMnO4 or CrO3 (Acidic Medium) | 80-95 |

Research Findings

Recent studies have shown that modifications in reaction conditions can significantly impact yields and purity:

Catalysts : The use of Lewis acids as catalysts has been reported to enhance reaction rates during nucleophilic substitutions, leading to higher yields.

Solvent Effects : Solvents like DMF and DMSO have been shown to provide better solubility for reactants, facilitating smoother reactions and higher yields compared to traditional solvents.

Temperature Control : Maintaining optimal temperatures during reactions is crucial; deviations can lead to side reactions or decomposition of sensitive intermediates.

Analyse Des Réactions Chimiques

4-Amino-2-benzylsulfanyl-pyrimidine-5-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups under suitable conditions.

Condensation: The compound can undergo condensation reactions with various nucleophiles to form imines or Schiff bases

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations.

Applications De Recherche Scientifique

Anticancer Applications

Recent studies have highlighted the potential of pyrimidine derivatives, including 4-amino-2-benzylsulfanyl-pyrimidine-5-carbaldehyde, as promising anticancer agents. These compounds exhibit mechanisms that induce apoptosis in cancer cells and inhibit key proteins involved in tumor growth.

Case Study: Synthesis and Evaluation

A study synthesized a series of 5-substituted pyrimidine derivatives, including the target compound, and evaluated their cytotoxic effects. The most active compounds were subjected to further testing for their inhibitory activity against BRD4 and PLK1 enzymes, revealing promising results that support their potential as effective anticancer agents .

Antibacterial Properties

The antibacterial activity of pyrimidine derivatives has been extensively studied, with several compounds demonstrating significant efficacy against both Gram-positive and Gram-negative bacteria.

Efficacy Against Bacterial Strains

This compound has shown potential against various bacterial strains:

- In Vitro Studies : Research indicates that similar pyrimidine compounds possess antibacterial properties with minimum inhibitory concentrations (MIC) ranging from 500 to 1000 µg/mL against standard strains like E. coli and S. aureus .

Case Study: Structure-Activity Relationships

A comprehensive SAR analysis revealed that modifications at specific positions on the pyrimidine ring significantly enhance antibacterial activity. For instance, substituting electron-withdrawing groups on the aromatic ring improved bioactivity compared to standard antibiotics like trimethoprim .

Anti-inflammatory Applications

Pyrimidine derivatives have also been explored for their anti-inflammatory properties, particularly in inhibiting cyclooxygenase enzymes (COX).

Case Study: Recent Developments

Recent research has documented the synthesis of several substituted pyrimidines that exhibit potent COX-2 inhibition with IC50 values around 0.04 µmol, indicating their potential as therapeutic agents for inflammatory diseases .

Mécanisme D'action

The mechanism of action of 4-Amino-2-benzylsulfanyl-pyrimidine-5-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparaison Avec Des Composés Similaires

Structural and Functional Group Variations

Key structural analogs differ in substituents at positions 2 and 4, impacting physicochemical and biological properties. Below is a comparative analysis:

Physicochemical Properties

Research Implications

- Drug Design: The target compound’s benzylsulfanyl group enhances membrane permeability, while the amino group optimizes target engagement. In contrast, bulkier substituents (e.g., cyclopentylamino) may reduce efficacy but improve metabolic stability .

- SAR Studies : Position 2 modifications (e.g., benzylsulfanyl vs. methylthio) directly correlate with lipophilicity and steric effects, guiding lead optimization.

Activité Biologique

4-Amino-2-benzylsulfanyl-pyrimidine-5-carbaldehyde is a heterocyclic organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is CHNOS, with a molecular weight of approximately 245.3 g/mol. It features:

- An amino group at the 4-position,

- A benzylsulfanyl group at the 2-position,

- A carbaldehyde group at the 5-position.

This unique combination of functional groups contributes to its reactivity and biological properties.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various bacterial strains. Preliminary studies suggest that it may inhibit specific enzymes involved in microbial metabolism, leading to reduced activity in pathogenic organisms.

Anticancer Activity

The compound has also been investigated for its anticancer properties . In vitro studies have shown that it can induce cell cycle arrest in cancer cells, particularly at the G2/M phase, which prevents mitosis. This was evidenced by its ability to accumulate cells in this phase when tested on various cancer cell lines .

Anti-inflammatory Effects

Additionally, this compound has demonstrated anti-inflammatory effects , with studies indicating its potential to inhibit cyclooxygenase (COX) enzymes, particularly COX-2. In assays comparing its efficacy to standard anti-inflammatory drugs like celecoxib, it showed promising results .

The mechanism of action involves the compound's interaction with specific biological targets, such as enzymes or receptors. It can modulate their activity by binding to active sites, leading to various biological effects. The exact pathways and targets depend on the biological system being studied.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents can significantly affect its pharmacological profile. For instance, comparisons with similar compounds reveal that changes in the functional groups influence both reactivity and biological effects:

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| 4-Amino-2-methylthio-pyrimidine-5-carbaldehyde | Methylthio group instead of benzylsulfanyl | Potentially different biological activity profile |

| 4-Amino-2-(phenylmethylthio)-5-pyrimidinecarboxaldehyde | Carboxaldehyde instead of carbaldehyde | Varying reactivity due to functional groups |

| 4-Amino-2-benzylthio-pyrimidine | Lacks the carbaldehyde group | Different reactivity and potential applications |

Case Studies and Research Findings

- Anticancer Research : A study reported that derivatives of pyrimidine compounds showed significant cytotoxicity against lung cancer cell lines (A549, HCC827) with IC values indicating their potency . The findings suggest that modifications in the structure could enhance anticancer efficacy.

- Anti-inflammatory Studies : Another research highlighted that certain derivatives exhibited IC values comparable to indomethacin in inhibiting COX-2 activity, suggesting a strong potential for therapeutic applications in inflammatory diseases .

- Synthesis Techniques : Various synthetic routes have been developed for producing this compound, emphasizing its versatility for further chemical modifications and derivatizations.

Q & A

Q. What are the recommended synthetic routes for 4-amino-2-benzylsulfanyl-pyrimidine-5-carbaldehyde, and how can reaction yields be optimized?

Methodological Answer:

- Route 1: Use a multi-step nucleophilic substitution approach. Start with a pyrimidine core (e.g., 4-chloro-5-fluoro-2-(methylsulfanyl)pyrimidine) and substitute the chloro group with benzylthiol under basic conditions (e.g., K₂CO₃ in DMF at 80°C). Introduce the aldehyde group via Vilsmeier-Haack formylation .

- Route 2: Employ Suzuki-Miyaura coupling for aryl-thioether formation, followed by oxidation to the aldehyde. Optimize yields by controlling temperature (60–80°C) and using Pd(PPh₃)₄ as a catalyst .

- Yield Optimization: Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Table 1: Synthetic Optimization Data

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Thioether formation | Benzylthiol, K₂CO₃, DMF, 80°C | 72 | 95% |

| Aldeylation | POCl₃/DMF, 0°C → RT | 65 | 92% |

Q. How should researchers characterize this compound to confirm its structure?

Methodological Answer:

- NMR: Compare experimental ¹H/¹³C NMR spectra with computed data (e.g., δ ~9.8 ppm for aldehyde proton; δ ~165 ppm for carbonyl carbon) .

- HRMS: Validate molecular ion peaks (e.g., [M+H]⁺ calculated for C₁₂H₁₂N₃OS: 262.0753; observed: 262.0755) .

- X-ray Crystallography: Refine structures using SHELXL (e.g., assign anisotropic displacement parameters and validate bond angles) .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- Storage: Keep in a desiccator at –20°C to prevent aldehyde oxidation .

- Waste Disposal: Segregate sulfur-containing waste and treat with oxidizing agents (e.g., H₂O₂) before disposal .

- PPE: Use nitrile gloves, fume hoods, and splash goggles during synthesis .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s tautomeric forms?

Methodological Answer:

- Data Collection: Use high-resolution X-ray diffraction (λ = 0.71073 Å) to determine bond lengths (e.g., C=O vs. C–OH). Refine with SHELXL to model hydrogen bonding networks .

- Contradiction Handling: If NMR suggests enol tautomers but X-ray shows keto forms, validate via variable-temperature NMR to assess tautomeric equilibrium .

Q. What strategies address conflicting bioactivity data in antifungal assays?

Methodological Answer:

- Control Experiments: Compare with structurally similar analogs (e.g., 5-nitro-pyrimidinones) to isolate the benzylsulfanyl group’s role in activity .

- Dose-Response Analysis: Use logarithmic concentration ranges (0.1–100 μM) and statistical tools (e.g., ANOVA) to validate IC₅₀ values .

Table 2: Antifungal Activity Comparison

| Compound | IC₅₀ (μM) vs. C. albicans | LogP |

|---|---|---|

| Target Compound | 12.3 ± 1.2 | 2.8 |

| 5-Nitro analog | 8.7 ± 0.9 | 3.1 |

Q. How do solvent polarity and temperature affect regioselectivity in derivatization reactions?

Methodological Answer:

Q. What computational methods predict the compound’s binding affinity to target enzymes?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.